molecular formula C16H14N2 B072616 5,6-Diphenyl-2,3-dihydropyrazine CAS No. 1489-06-1

5,6-Diphenyl-2,3-dihydropyrazine

Cat. No. B072616
Key on ui cas rn: 1489-06-1
M. Wt: 234.29 g/mol
InChI Key: RKLPQDGVFVQQOT-UHFFFAOYSA-N
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Patent
US08084145B2

Procedure details

Next, 18.3 g (78.2 mmol) of 2,3-diphenyl-5,6-dihydropyrazine and 4.4 g of potassium hydroxide are added to 200 mL of dissolved glycerin, and stirring with heating is performed at 190° C. for 20 minutes. After cooling, extraction with ether is performed several times, the ether is removed, and purification by column chromatography is performed with the use of an ethyl acetate/hexane solvent. By removing the ethyl acetate/hexane solvent, a ligand Hdppr (2,3-diphenylpyrazine) is obtained (apricot-orange powder, yield: 22%). The reactions in the step 1 are shown by a formula (107).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:11][CH2:10][CH2:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+]>OCC(CO)O>[C:1]1([C:7]2[C:12]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[N:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NCCN=C1C1=CC=CC=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extraction with ether
CUSTOM
Type
CUSTOM
Details
the ether is removed
CUSTOM
Type
CUSTOM
Details
purification by column chromatography
CUSTOM
Type
CUSTOM
Details
By removing the ethyl acetate/hexane solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CN=C1C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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